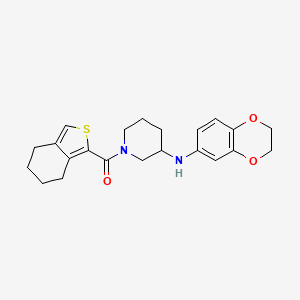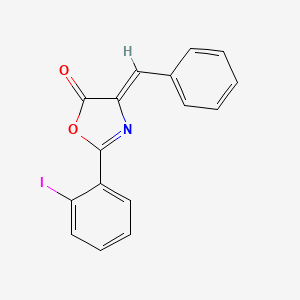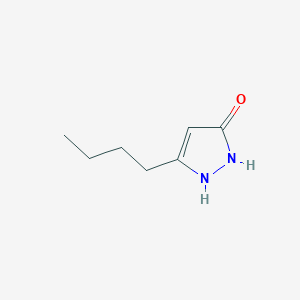![molecular formula C17H22BrClN2O2 B6100464 2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B6100464.png)
2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl ring, a pyridine moiety, and a methylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Pyridine Coupling: The attachment of the pyridine moiety to the brominated phenyl ring through a methoxy linker.
Hydrochloride Formation: Conversion of the final product into its hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol
- 5-Bromo-2-chloro-pyridin-3-ylmethanol
- 2-Bromo-5-iodopyridine
Uniqueness
The uniqueness of 2-[[5-Bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol lies in its specific structural features, such as the combination of a brominated phenyl ring, a pyridine moiety, and a methylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2.ClH/c1-17(2,12-21)20-10-14-8-15(18)5-6-16(14)22-11-13-4-3-7-19-9-13;/h3-9,20-21H,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTSOFOOZCGAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chloro-4-fluorobenzyl)-4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1H-1,2,3-triazole](/img/structure/B6100393.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6100398.png)
![3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6100403.png)

![N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6100429.png)
![4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6100434.png)


![2-[(4-fluorophenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6100442.png)
![1-[2-[(2-pyridin-2-ylethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol](/img/structure/B6100452.png)
![methyl 3-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B6100453.png)
![N-(4-ethoxyphenyl)-2-[(2Z)-2-[(E)-(3-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6100459.png)

![2-[(2-Chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylic acid](/img/structure/B6100483.png)
